Heptadecanyl stearate

Description

Properties

IUPAC Name |

heptadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGDXZQZYMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

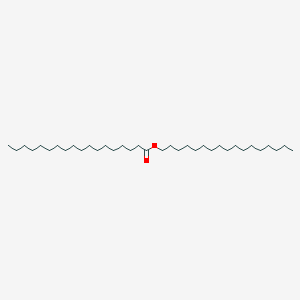

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302604 | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-82-6 | |

| Record name | NSC152077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Heptadecanyl Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanyl stearate (C₃₅H₇₀O₂) is a long-chain wax ester composed of heptadecanol and stearic acid. As a member of the lipid class of molecules, it is characterized by its hydrophobicity and solid state at room temperature. While specific experimental data on the physicochemical properties and biological activities of this compound are limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties, along with detailed experimental protocols for its synthesis, purification, and analysis based on established methods for similar long-chain esters. Furthermore, this document explores the general biological roles of wax esters and related long-chain fatty acid esters to provide a context for potential future research into the specific functions of this compound.

Chemical and Physical Properties

This compound is a saturated wax ester with the molecular formula C₃₅H₇₀O₂ and a molecular weight of approximately 522.93 g/mol .[1][2] Its chemical identifiers are provided in the table below.

| Property | Value | Source |

| IUPAC Name | heptadecyl octadecanoate | PubChem[3] |

| Synonyms | Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearate | Larodan[2] |

| CAS Number | 18299-82-6 | Larodan[2] |

| Molecular Formula | C₃₅H₇₀O₂ | MedChemExpress[4] |

| Molecular Weight | 522.93 g/mol | MedChemExpress[4] |

| Appearance | Solid | MedChemExpress[4] |

| Color | White to off-white | MedChemExpress[4] |

| Solubility | Soluble in Ethanol (2 mg/mL with sonication) | MedChemExpress[5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, derived from established methods for long-chain fatty acid esters.

Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a common acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.[7][8]

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve stearic acid (1.0 equivalent) in an excess of heptadecanol, which can also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Setup: Equip the flask with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux with constant stirring. The reaction temperature will be determined by the boiling point of the alcohol.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject the sample into the GC-MS system.

-

Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A typical temperature program for long-chain esters involves an initial temperature of around 80°C, ramped to a final temperature of 280°C or higher.[9]

-

Detection and Fragmentation: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.

-

Data Analysis: The resulting mass spectrum provides a fragmentation pattern that can be used to identify the structure of the compound. For this compound, characteristic fragments would be expected from the cleavage of the ester bond, yielding ions corresponding to the stearoyl and heptadecyl moieties.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of organic molecules.

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The spectrum is expected to show characteristic signals for the terminal methyl groups of the stearate and heptadecyl chains as a triplet around δ 0.88 ppm. The methylene protons of the long aliphatic chains will appear as a broad multiplet around δ 1.25 ppm. The methylene protons α to the carbonyl group of the stearate moiety will be a triplet around δ 2.3 ppm, and the methylene protons α to the ester oxygen of the heptadecyl moiety will be a triplet around δ 4.05 ppm.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around δ 174 ppm. The carbons of the long methylene chains will appear in the range of δ 22-34 ppm, and the terminal methyl carbons will be observed around δ 14 ppm. The carbon α to the ester oxygen will be shifted downfield to around δ 64 ppm.

-

Biological Activity and Signaling Pathways

There is currently a significant lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, the broader class of long-chain fatty acid esters and wax esters are known to play various roles in biological systems.

General Roles of Long-Chain Fatty Acyl-CoA Esters in Cellular Signaling:

Long-chain fatty acyl-CoA esters are key metabolic intermediates and have been recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors.[10][11] They are involved in the regulation of carbohydrate and lipid metabolism.[10]

Potential Roles Based on the Function of Plant Cuticular Waxes:

This compound has been identified as a component of plant cuticular waxes.[12] Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing water loss and protecting against UV radiation and pathogens.[13][14][15] The composition of these waxes, including the presence of long-chain esters, contributes to these protective functions.

Conclusion

This compound is a long-chain wax ester with well-defined chemical identity but limited experimentally determined physicochemical and biological data. This guide provides a framework for its synthesis, purification, and analysis based on established methodologies for similar compounds. The absence of specific biological activity data for this compound presents an opportunity for future research, particularly in the context of its presence in natural sources and the known signaling roles of related lipid molecules. Further investigation is warranted to elucidate the specific functions of this molecule in biological systems.

References

- 1. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK | Springer Nature Experiments [experiments.springernature.com]

- 3. Wax ester - Wikipedia [en.wikipedia.org]

- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heptadecyl octadecanoate | C35H70O2 | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecanyl Stearate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, a long-chain saturated fatty acid ester, is a molecule of interest in various scientific domains. This technical guide provides a detailed summary of its chemical identity, physicochemical properties, synthesis, and analytical characterization. While its biological functions remain largely unexplored, this document aims to equip researchers with the foundational knowledge required for future investigations.

Chemical Identification and Synonyms

This compound is systematically known as heptadecyl octadecanoate. Its unique Chemical Abstracts Service (CAS) registry number is 18299-82-6 [1]. For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 18299-82-6[1] |

| IUPAC Name | Heptadecyl octadecanoate |

| Synonyms | Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearate, Heptadecyl octadecanoic acid, NSC 152077[1] |

| Molecular Formula | C35H70O2 |

| Molecular Weight | 522.9 g/mol [1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table, with data primarily derived from computational models.

| Property | Value |

| Molecular Weight | 522.9 g/mol [1] |

| XLogP3 | 16.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 33 |

| Exact Mass | 522.53758147 Da[1] |

| Monoisotopic Mass | 522.53758147 Da[1] |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 37 |

| Complexity | 419 |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general approach involves the direct esterification of stearic acid with heptadecanol.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized procedure for the synthesis of long-chain esters and can be adapted for this compound.

Materials:

-

Stearic acid

-

Heptadecanol

-

Toluene (or another suitable water-immiscible solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of stearic acid and heptadecanol in toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Column Chromatography

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure ester.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound can be achieved through standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acid esters.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified ester in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient suitable for eluting long-chain esters, for example, starting at 150°C and ramping to 300°C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-600).

-

Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns for a long-chain ester, including the molecular ion peak and fragments corresponding to the fatty acid and alcohol moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Terminal methyl (CH₃) of both chains | ~0.88 | Triplet |

| Methylene chain (-(CH₂)n-) | ~1.25 | Multiplet |

| Methylene β to carbonyl (-CH₂-CH₂-COO-) | ~1.62 | Multiplet |

| Methylene α to carbonyl (-CH₂-COO-) | ~2.28 | Triplet |

| Methylene α to ester oxygen (-O-CH₂-) | ~4.05 | Triplet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Approximate Chemical Shift (ppm) |

| Terminal methyl (CH₃) | ~14.1 |

| Methylene chain (-(CH₂)n-) | ~22.7 - 31.9 |

| Methylene β to carbonyl (-CH₂-CH₂-COO-) | ~25.1 |

| Methylene α to carbonyl (-CH₂-COO-) | ~34.4 |

| Methylene α to ester oxygen (-O-CH₂-) | ~64.4 |

| Carbonyl (-COO-) | ~173.9 |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. Its presence has been reported in the plant Cissus quadrangularis, but its physiological role has not been elucidated[1]. Given its structure as a long-chain saturated fatty acid ester, it may be involved in lipid metabolism or act as a component of cellular membranes or lipid droplets. However, without experimental evidence, any proposed biological function or involvement in signaling pathways would be purely speculative.

Experimental and Logical Workflow Diagrams

As no specific biological signaling pathways involving this compound have been identified, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a hypothetical workflow for investigating its biological effects.

References

Heptadecanyl Stearate: A Comprehensive Technical Guide to its Physical State and Appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, also known as heptadecyl octadecanoate, is a long-chain saturated wax ester. It is composed of stearic acid, an 18-carbon saturated fatty acid, and heptadecanol, a 17-carbon saturated fatty alcohol. As a member of the wax ester class, it possesses properties that make it of interest in various research and development applications, including in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the physical state, appearance, and key physicochemical properties of this compound, along with relevant experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid, waxy substance at room temperature.[1] Its appearance is described as white to off-white.[1] Due to its long, saturated hydrocarbon chains, it is a nonpolar and hydrophobic molecule.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₅H₇₀O₂ | PubChem |

| Molecular Weight | 522.9 g/mol | PubChem[2] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Synonyms | Heptadecyl octadecanoate, Stearic acid, heptadecyl ester | PubChem[2] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Method/Comment | Source |

| Melting Point | Estimated: 60 - 80 °C | Based on data for similar long-chain saturated wax esters.[3][4] | Gibbs et al., 2001[3] |

| Boiling Point | Not experimentally determined. | Predicted to be high with decomposition. | - |

| Density | Not experimentally determined. | Expected to be less than water. | - |

| Solubility | 2 mg/mL in Ethanol (with sonication) | Experimental data. | MedChemExpress[1] |

| Insoluble in water | General property of wax esters.[5] | Cyberlipid | |

| Soluble in nonpolar organic solvents | General property of wax esters.[5] | Cyberlipid |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of a wax ester from a fatty acid and a fatty alcohol.

Materials:

-

Stearic acid

-

Heptadecanol

-

Toluene (or another suitable nonpolar solvent)

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of stearic acid and heptadecanol.

-

Add a sufficient volume of toluene to dissolve the reactants.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol 2: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a substance.[6]

Materials and Equipment:

-

This compound sample

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan using a crimper. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Set the DSC to perform a heating scan at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 100 °C).

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Protocol 3: Determination of Solubility by the Gravimetric Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Vials with screw caps

-

Shaking incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Accurately weigh a pre-tared evaporation flask.

-

Transfer a precise volume of the clear filtrate to the pre-tared flask.

-

Evaporate the solvent completely.

-

Weigh the flask containing the dried solute.

-

Calculate the solubility as the mass of the dissolved this compound per volume of the solvent (e.g., in mg/mL).

Visualization of Analytical Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the analysis and characterization of a wax ester like this compound.

Conclusion

This compound is a well-defined long-chain wax ester with a solid, white to off-white appearance. While specific experimental data for some of its physical properties are not extensively reported, its characteristics can be inferred from the broader class of wax esters and determined using standard analytical techniques. The provided generalized protocols offer a starting point for researchers to synthesize and characterize this and similar molecules. Its lipophilic nature and solid-state at room temperature suggest potential applications in controlled-release drug delivery systems and other areas of pharmaceutical and materials science. Further research into its specific properties and biological interactions is warranted to fully explore its utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Heptadecyl octadecanoate | C35H70O2 | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 6. quora.com [quora.com]

Heptadecanyl Stearate: A Comprehensive Technical Analysis of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of heptadecanyl stearate, a long-chain saturated wax ester. This document summarizes available data on its melting and boiling points, details relevant experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties of this compound

This compound, also known as heptadecyl octadecanoate, is a wax ester composed of stearic acid and heptadecanol. Its properties are characteristic of high molecular weight, saturated lipids, exhibiting a waxy solid nature at room temperature.

Quantitative Data Summary

| Property | Value | Source/Method |

| Melting Point | Estimated: 60-65 °C | Based on data for similar long-chain saturated wax esters.[1][2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from the thermal behavior of high molecular weight organic compounds. |

| Molecular Weight | 522.9 g/mol | Computed by PubChem.[3] |

| Molecular Formula | C35H70O2 | PubChem.[3] |

Note: The melting point of wax esters is primarily influenced by the total chain length and the degree of saturation.[1][2] As a saturated ester with 35 carbon atoms, this compound is expected to have a melting point within the higher end of the range observed for similar compounds. The absence of a defined boiling point is a common characteristic of large, non-volatile molecules that undergo thermal decomposition at elevated temperatures.

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound involves standard analytical techniques used for the characterization of lipids and waxes.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the thermal transitions of a material, including its melting point.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range. A nitrogen purge is used to maintain an inert atmosphere.

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like wax esters.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in an appropriate organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A high-temperature capillary column (e.g., DB-5ht) is suitable for the analysis of high molecular weight wax esters.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature to ensure rapid volatilization.

-

GC Separation: The column temperature is programmed to ramp from a lower initial temperature to a final high temperature (e.g., 150 °C to 350 °C at 10 °C/min) to elute the wax ester.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

Workflow and Visualization

As this compound is a simple lipid molecule, it is not directly involved in complex signaling pathways. Therefore, a more relevant visualization is a workflow diagram illustrating the analytical process for its characterization and purity assessment.

References

A Technical Guide to the Spectroscopic Analysis of Heptadecanyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heptadecanyl Stearate, a long-chain wax ester. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound (also known as heptadecyl octadecanoate) is an ester formed from heptadecanol (a C17 alcohol) and stearic acid (a C18 fatty acid). Its chemical structure consists of a 35-carbon long aliphatic chain with an ester functional group.

-

Molecular Formula: C₃₅H₇₀O₂

-

Molecular Weight: 522.9 g/mol

-

Monoisotopic Mass: 522.5376 g/mol

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following tables are compiled based on data from very close analogs, primarily octadecyl stearate, and characteristic values for long-chain esters and their constituent fatty acids and alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra are characterized by signals corresponding to the long aliphatic chains and the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet |

| Methylene Chain (-(CH₂)n-) | ~ 1.25 | Multiplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~ 1.63 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 2.29 | Triplet |

| Methylene attached to Ester Oxygen (-O-CH₂-) | ~ 4.05 | Triplet |

Note: The chemical shifts are based on typical values for long-chain alkyl esters and data from stearic acid.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (-COO-) | ~ 173 |

| Methylene attached to Ester Oxygen (-O-CH₂-) | ~ 64 |

| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 34 |

| Methylene Chain (-(CH₂)n-) | ~ 29-30 |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~ 25 |

| Terminal Methyl (-CH₃) | ~ 14 |

Note: These values are predicted based on the analysis of similar long-chain esters and stearic acid.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ester group and the long hydrocarbon chains.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (alkane) | 2915 - 2925 | Asymmetric stretching of CH₂ |

| C-H stretch (alkane) | 2845 - 2855 | Symmetric stretching of CH₂ |

| C=O stretch (ester) | 1735 - 1745 | Carbonyl stretching |

| C-O stretch (ester) | 1170 - 1250 | C-O-C stretching |

| CH₂ bend (alkane) | ~ 1465 | Scissoring |

| CH₂ rock (alkane) | ~ 720 | Rocking |

Note: The wavenumbers are based on typical values for long-chain esters and waxes.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (EI-MS)

| m/z | Fragment Ion | Description |

| 522 | [M]⁺ | Molecular ion |

| 285 | [C₁₇H₃₅COOH₂]⁺ | Protonated stearic acid (acylium ion + H) |

| 267 | [C₁₇H₃₅CO]⁺ | Acylium ion from stearic acid moiety |

| 239 | [C₁₇H₃₅]⁺ | Heptadecyl carbocation |

Note: Fragmentation patterns are predicted based on the analysis of similar wax esters like octadecyl stearate.[7]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry NMR tube.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

3.1.2. Instrument Parameters

-

Spectrometer: 300-500 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more (depending on concentration)

-

Proton Decoupling: Broadband decoupling

-

FTIR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

3.2.2. Instrument Parameters

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹[4]

-

Resolution: 4 cm⁻¹[4]

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

3.3.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

If necessary, derivatization to fatty acid methyl esters (FAMEs) can be performed for analysis of the fatty acid component, though direct analysis of the wax ester is often possible with modern GC columns and high-temperature methods.[8][9]

3.3.2. Instrument Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 300-320°C

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for high-temperature analysis.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 15°C/min to 340°C.

-

Final hold: 10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-600

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 4. ihc-platform.net [ihc-platform.net]

- 5. MATERIALS AND METHOD, RESULTS AND DISCUSSION [ebrary.net]

- 6. researchgate.net [researchgate.net]

- 7. Octadecanoic acid, octadecyl ester [webbook.nist.gov]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. pubs.acs.org [pubs.acs.org]

Heptadecanyl Stearate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heptadecanyl stearate, a long-chain wax ester, for its application in research and development. This document details commercial suppliers, purity levels, analytical methodologies, and its role in relevant biological and formulation workflows.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers, generally at high purity levels suitable for research purposes. The following table summarizes key information from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| INDOFINE Chemical Company, Inc. | 45-1817 | 18299-82-6 | C₃₅H₇₀O₂ | 522.94 | >99%[1] |

| MedChemExpress | HY-166058 | 18299-82-6 | C₃₅H₇₀O₂ | 522.93 | 99.0%[2] |

| Alfa Chemistry | - | 18299-82-6 | C₃₅H₇₀O₂ | 522.93 | 99%+[3] |

| CD Biosynsis | LP-1391 | 18299-82-6 | C₃₅H₇₀O₂ | 522.93 | >99%[4] |

Experimental Protocols

Accurate analysis of this compound is crucial for its application in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of wax esters.[1][3] The following is a detailed protocol adapted from established methods for fatty acid and wax ester analysis that can be applied to this compound.

Protocol: Quantification of this compound by GC-MS

This protocol describes the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) and fatty alcohol, followed by GC-MS analysis.

1. Sample Preparation and Hydrolysis:

-

Accurately weigh 1-5 mg of the this compound sample into a glass tube with a PTFE-lined screw cap.

-

Add 2 mL of 1N methanolic HCl.

-

Blanket the headspace with nitrogen, seal the tube, and heat at 80°C for 2 hours to achieve hydrolysis and methylation of the stearic acid moiety.

-

Cool the sample to room temperature.

2. Extraction:

-

Add 1 mL of n-hexane and 1 mL of deionized water to the tube.

-

Vortex vigorously for 1 minute to extract the fatty acid methyl ester and heptadecanol into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean GC vial.

3. (Optional) Derivatization of Fatty Alcohol:

-

For improved peak shape and detection of heptadecanol, the hydroxyl group can be derivatized.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection.

4. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

-

Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

5. Data Analysis:

-

Identify the peaks corresponding to methyl stearate and the derivatized or underivatized heptadecanol based on their retention times and mass spectra compared to known standards and library data.

-

Quantification can be performed by creating a calibration curve with standards of known concentrations.

Experimental and Logical Workflows

Workflow for Solid Lipid Nanoparticle (SLN) Formulation

This compound, as a solid lipid, is a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective drug delivery vehicles.[5] The following diagram illustrates a typical workflow for the preparation of SLNs using the hot homogenization technique.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Signaling Pathway: Wax Ester Biosynthesis

This compound is a type of wax ester. The biosynthesis of wax esters in various organisms, including bacteria and plants, follows a conserved pathway.[1][2][3] This pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, which is then esterified with another fatty acyl-CoA to form the wax ester.

Caption: Generalized pathway for wax ester biosynthesis.

References

The Natural Occurrence of Heptadecanyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanyl stearate, a long-chain wax ester, is a naturally occurring lipid molecule. While its documented presence in the biological kingdom is not extensive, it has been identified in specific plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification from natural matrices, and a generalized workflow for its analysis. Due to a lack of available data, this document does not cover specific signaling pathways or biological activities. All quantitative data on its occurrence is summarized, and a logical workflow for its isolation is presented.

Natural Occurrence of this compound

This compound (C35H70O2), also known as heptadecyl octadecanoate, has been identified as a constituent of the plant Cissus quadrangularis[1][2][3][4][5][6]. This climbing shrub, belonging to the grape family (Vitaceae), is found in tropical regions of Asia and Africa and has a history of use in traditional medicine[5]. The presence of this compound has been reported in the aerial parts, including the stem and leaves, of the plant[2][3].

While the explicit identification of this compound in other organisms is not well-documented in current scientific literature, the broader class of long-chain wax esters is widespread in nature. These esters are major components of:

-

Plant Waxes: Found in the cuticular waxes of leaves and fruits, serving as a protective barrier against water loss and external stressors[7][8][9].

-

Insect Cuticular Lipids: Secreted onto the surface of the insect cuticle, these lipids prevent desiccation and can be involved in chemical communication[10][11][12][13].

-

Marine Organisms: Wax esters are utilized for buoyancy and as energy stores in various marine animals, including crustaceans and fish.

Given the prevalence of long-chain wax esters in these biological systems, it is plausible that this compound or structurally similar esters may be present, yet remain to be specifically identified.

Quantitative Data on Natural Occurrence

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration or relative abundance of this compound in Cissus quadrangularis or any other natural source. The identification has been primarily qualitative.

| Compound Name | Synonym | Organism | Part of Organism | Quantitative Data | Reference |

| This compound | Heptadecyl octadecanoate | Cissus quadrangularis | Aerial parts (Stem, Leaves) | Not Reported | [1][2][3][4][5] |

Experimental Protocols for Isolation and Identification

The following section outlines a generalized yet detailed methodology for the extraction, isolation, and identification of this compound from a plant matrix, based on established protocols for long-chain wax esters[7][14][15][16].

Extraction of Cuticular Waxes

-

Sample Preparation: Freshly collected plant material (e.g., leaves and stems of Cissus quadrangularis) should be carefully cleaned to remove any surface contaminants.

-

Solvent Extraction: The plant material is briefly immersed (e.g., for 30-60 seconds) in a non-polar solvent such as hexane or chloroform at room temperature. This short duration is crucial to minimize the extraction of internal lipids.

-

Solvent Evaporation: The resulting solvent, containing the dissolved cuticular waxes, is filtered to remove any particulate matter and then evaporated to dryness under reduced pressure using a rotary evaporator.

Fractionation of the Crude Wax Extract

-

Column Chromatography: The crude wax extract is redissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

-

Elution Gradient: A solvent gradient is used to separate the different lipid classes.

-

Non-polar solvents like hexane are first used to elute hydrocarbons.

-

The polarity of the solvent is gradually increased, for instance, by adding increasing percentages of diethyl ether or dichloromethane to the hexane, to elute the wax esters.

-

More polar lipids, such as fatty alcohols and sterols, are eluted with solvents of higher polarity.

-

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the wax esters.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Derivatization (Optional but Recommended): For more volatile and thermally stable analytes, the wax ester fraction can be transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols. This is achieved by heating the sample in a solution of methanolic HCl or BF3-methanol.

-

GC-MS Analysis: The wax ester fraction (or the derivatized products) is injected into a high-temperature gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: A capillary column with a non-polar stationary phase is typically used. A temperature program is employed, starting at a lower temperature and gradually increasing to a high final temperature (e.g., up to 380°C) to elute the high-molecular-weight wax esters[14].

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. For this compound, characteristic fragments corresponding to the fatty acid and fatty alcohol moieties would be expected.

-

-

Quantification: Quantification can be achieved by adding a known amount of an internal standard (a wax ester not expected to be in the sample) prior to extraction and comparing its peak area to that of this compound.

Workflow for Isolation and Identification of this compound

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a natural source.

Signaling Pathways and Biological Activities

A thorough review of the current scientific literature reveals a significant gap in the knowledge regarding the specific biological activities and associated signaling pathways of this compound. While other compounds from Cissus quadrangularis have been investigated for various pharmacological effects, this compound itself has not been the subject of such studies. Future research is warranted to elucidate any potential bioactivity of this long-chain wax ester.

Conclusion

This compound is a naturally occurring wax ester with a confirmed presence in the plant Cissus quadrangularis. While its distribution in other organisms has not been specifically documented, the prevalence of similar long-chain esters in nature suggests its potential for a broader, yet undiscovered, occurrence. The experimental protocols outlined in this guide provide a robust framework for the future isolation, identification, and quantification of this compound from various biological matrices. The lack of data on its biological activity presents a clear opportunity for further investigation, which could be of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. rjpn.org [rjpn.org]

- 2. phytojournal.com [phytojournal.com]

- 3. Ethanolic Extracts of Cissus quadrangularis Linn. (Vitaceae) Attenuate Vincristine-Induced Peripheral Neuropathy in Rats: An Evidence of the Antioxidant, Calcium Inhibitory, and Neuromodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrap.net [ijrap.net]

- 6. Heptadecyl octadecanoate | C35H70O2 | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]

- 11. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insect Lipids: Structure, Classification, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Use of Heptadecanyl Stearate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the sensitive and selective quantification of fatty acids in complex biological matrices. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Heptadecanyl stearate, the ester of heptadecanol and stearic acid, serves as a suitable internal standard for the analysis of long-chain fatty acids due to its structural similarity and low natural abundance in biological samples. This document provides detailed application notes and a generalized protocol for the use of this compound as an internal standard in the GC-MS-based quantification of fatty acids.

Principle of Internal Standardization

The internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. It co-elutes with the analytes of interest and experiences similar effects during extraction, derivatization, and injection. By comparing the peak area of the analytes to the peak area of the internal standard, variations in sample volume, injection volume, and instrument response can be corrected, leading to more accurate and precise quantification.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of fatty acids as their fatty acid methyl esters (FAMEs) using this compound as an internal standard. This protocol may require optimization based on the specific matrix and analytes of interest.

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or hexane) at a concentration of 1 mg/mL. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards containing the fatty acids of interest at known concentrations.

-

Solvents: HPLC-grade methanol, chloroform, hexane, and isooctane.

-

Reagents for Derivatization:

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

-

Sample Matrix: Plasma, serum, cell lysates, or tissue homogenates.

Sample Preparation and Lipid Extraction

-

Spiking with Internal Standard: To 100 µL of the sample (or an equivalent amount of tissue homogenate), add a precise volume of the this compound internal standard stock solution. The amount added should result in a peak area that is within the range of the peak areas of the analytes of interest.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 5-10 minutes.

-

Methylation: After cooling, add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes.

-

Extraction of FAMEs:

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for FAMEs analysis and may need to be optimized for your specific instrument and column.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (Scan range: m/z 50-550) |

| Transfer Line Temp. | 280°C |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times and mass spectra.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Quantification: Determine the concentration of the fatty acids in the unknown samples by using the peak area ratios and the regression equation from the calibration curve.

Data Presentation

While specific validation data for this compound as an internal standard is not widely available in the literature, the following table presents expected performance characteristics for a validated GC-MS method for fatty acid analysis using a suitable internal standard. These values should be established during method validation in your laboratory.

Table 1: Representative Performance Characteristics of a Validated GC-MS Method for Fatty Acid Analysis

| Validation Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |

| Precision (%RSD) | < 15% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 85% - 115% |

| Selectivity | No interfering peaks at the retention times of the analytes and IS |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of fatty acids using GC-MS with an internal standard.

Logical Relationship of Key Validation Parameters

The following diagram illustrates the logical relationship between key parameters in the validation of a quantitative GC-MS method.

Conclusion

The use of this compound as an internal standard provides a reliable approach for the quantitative analysis of fatty acids by GC-MS. The detailed protocol and validation considerations presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Successful implementation of this methodology will ensure the generation of accurate and reproducible data for a wide range of applications in lipidomics and metabolic research. It is crucial to perform a thorough method validation to demonstrate the suitability of the chosen internal standard and the overall analytical procedure for the specific application.

Application Notes and Protocols for the Use of Heptadecanyl Stearate in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive and quantitative analysis of the entire lipid profile within a biological system, is a rapidly advancing field crucial for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomics data. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response.

Heptadecanyl stearate, a wax ester composed of heptadecanol and stearic acid, serves as an excellent internal standard in lipidomics research, particularly for the analysis of non-polar lipids like fatty acid esters and other complex lipids. Its odd-chain fatty alcohol moiety (C17) makes it rare in most biological systems, thus minimizing interference with endogenous lipids. This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in lipidomics workflows.

Data Presentation

The primary role of an internal standard like this compound is to enable accurate quantification of endogenous lipids. By adding a known amount of the internal standard to each sample prior to lipid extraction, the relative response of the analyte to the internal standard can be used to calculate the analyte's concentration. This corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

The following table is a representative example of how quantitative data for plasma fatty acids, obtained using a gas chromatography-mass spectrometry (GC-MS) method with an internal standard, would be presented. While the original study may have used a different odd-chain lipid, this compound would be employed in a similar fashion to achieve this level of quantification. The data is adapted from a study on the plasma fatty acid profiles of healthy adults.[1][2][3]

Table 1: Representative Quantitative Data of Human Plasma Fatty Acids

| Fatty Acid | Common Name | Mean Concentration (μmol/L) ± SD | Median Concentration (μmol/L) | Concentration Range (μmol/L) |

| 14:0 | Myristic acid | 114.7 ± 47.9 | 106.1 | 30.7 - 344.4 |

| 16:0 | Palmitic acid | 2356.1 ± 533.2 | 2305.5 | 1021.1 - 4587.6 |

| 16:1n-7 | Palmitoleic acid | 213.7 ± 110.2 | 192.8 | 48.7 - 881.7 |

| 18:0 | Stearic acid | 845.2 ± 155.8 | 830.8 | 450.9 - 1518.2 |

| 18:1n-9 | Oleic acid | 2054.3 ± 613.9 | 1970.2 | 647.9 - 4969.9 |

| 18:2n-6 | Linoleic acid | 2969.8 ± 737.5 | 2891.1 | 1067.7 - 5988.1 |

| 20:4n-6 | Arachidonic acid | 584.1 ± 167.3 | 563.3 | 195.9 - 1319.4 |

| 20:5n-3 | Eicosapentaenoic acid (EPA) | 71.9 ± 52.8 | 58.1 | 11.8 - 418.9 |

| 22:6n-3 | Docosahexaenoic acid (DHA) | 125.1 ± 59.8 | 113.8 | 29.8 - 445.1 |

This table is based on data from Abdelmagid et al., 2015 and is presented to illustrate the format of quantitative results achievable with the use of an appropriate internal standard like this compound.[1][2][3]

Experimental Protocols

The following protocols describe a typical workflow for the quantitative analysis of fatty acids in plasma samples using this compound as an internal standard, followed by GC-MS analysis.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (w/v)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a glass centrifuge tube, add a known volume of the this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution).

-

Add 100 µL of the plasma sample to the tube containing the internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

Materials:

-

Dried lipid extract from Protocol 1

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Hexane (GC grade)

-

Saturated NaCl solution

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the esterified fatty acids.

-

Cool the sample to room temperature.

-

Add 2 mL of 14% BF₃ in methanol. This reagent will methylate the free fatty acids.

-

Cap the tube and heat again at 100°C for 5 minutes.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the general parameters for the analysis of FAMEs by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/min

-

Ramp to 220°C at 5°C/min, hold for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Data Analysis:

-

Identify the peaks corresponding to the individual FAMEs and the this compound internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of FAME standards and the internal standard.

-

Quantify the concentration of each fatty acid in the original sample based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound for quantitative lipidomics.

Caption: Experimental workflow for quantitative fatty acid analysis using an internal standard.

References

- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 3. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Heptadecanyl Stearate in Cell Culture Studies: A Focus on the Biological Activity of Stearic Acid

Introduction

Heptadecanyl stearate is an ester composed of heptadecanol and stearic acid. While direct studies on the applications of this compound in cell culture are limited, the biological activities of its constituent fatty acid, stearic acid, are well-documented. In the cellular environment, esterases can hydrolyze this compound, releasing stearic acid, which can then exert a range of effects on cellular processes. Therefore, understanding the roles of stearic acid in cell culture is crucial for predicting and designing experiments involving this compound. It is hypothesized that this compound can serve as a stable, lipophilic delivery vehicle for stearic acid in vitro.

This document provides detailed application notes and protocols based on the known effects of stearic acid in various cell culture models. These notes are intended for researchers, scientists, and drug development professionals interested in the cellular effects of saturated fatty acids.

I. Applications of Stearic Acid in Cell Culture

Stearic acid (C18:0) is a saturated fatty acid with diverse roles in cell biology. Its applications in cell culture are broad, ranging from its use as a simple energy source to its function as a signaling molecule that can modulate inflammation, cell proliferation, differentiation, and apoptosis.

Modulation of Inflammatory Responses

In monocytic cell lines such as THP-1, stearic acid has been shown to potentiate pro-inflammatory signaling pathways, particularly in the presence of other inflammatory stimuli like TNF-α.[1][2][3] It can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response.[2]

Induction of Apoptosis and Regulation of Cell Viability

The effect of stearic acid on cell viability is highly context-dependent, varying with cell type and concentration. At high concentrations, stearic acid can induce apoptosis in several cell types, including porcine intestinal epithelial cells (IPEC-J2), 3T3-L1 preadipocytes, and human aortic endothelial cells.[4][5][6][7][8] This pro-apoptotic effect is often linked to the induction of endoplasmic reticulum (ER) stress.[4][5] Conversely, in some contexts, it can be protective or have minimal effects on viability at lower concentrations.

Regulation of Cell Differentiation

In addition to its effects on cell death, stearic acid can also influence cell differentiation. For instance, at low concentrations (0.01-0.1 mM), it has been shown to promote the differentiation of IPEC-J2 cells.[4][5]

Supplement in Serum-Free Media

Stearic acid is a valuable supplement in serum-free media formulations, particularly for biomanufacturing applications using cell lines like Chinese Hamster Ovary (CHO) cells. As a saturated fatty acid, it is not susceptible to peroxidation, making it a stable component for long-term culture. Cells can also convert stearic acid to oleic acid, a crucial unsaturated fatty acid, thereby reducing the metabolic burden on the cells.

II. Quantitative Data on Stearic Acid Effects in Cell Culture

The following table summarizes the quantitative effects of stearic acid observed in various cell culture studies.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference(s) |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | 0.01-0.1 mM | Not Specified | Promoted cell differentiation without affecting viability. | [4][5] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | High concentrations | Time- and dose-dependent | Inhibited cell viability, induced apoptosis and autophagy via ER stress. | [4][5] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | 250 µM | 3 days | Increased epithelial permeability and induced mitochondrial dysfunction. | [9] |

| Human Aortic Endothelial Cells (HAEC) | Up to 50 µM | 48 hours | Inhibited cell growth. | [8] |

| Human Aortic Endothelial Cells (HAEC) | > 50 µM | 48 hours | Induced cytotoxicity. | [8] |

| 3T3-L1 Preadipocytes | 50 µM | 48 hours | Significantly increased cell death and apoptosis. | [6][7] |

| Embryonic Chick Cardiomyocytes | ED₅₀ of 71 µM | Not Specified | Induced a concentration-dependent increase in cell death. | [10] |

| Human Breast Cancer Cells (MDA-MB-231) | 25 µM (as propofol stearate) | Not Specified | Suppressed cell adhesion (~34%) and migration (~41%), and induced apoptosis (~25%). | [11] |

III. Experimental Protocols

Preparation of Stearic Acid-BSA Complex for Cell Culture

Stearic acid is poorly soluble in aqueous culture media. To ensure its bioavailability and prevent cytotoxicity from solvents, it is essential to complex it with bovine serum albumin (BSA).

Materials:

-

Stearic acid powder

-

Ethanol (100%, cell culture grade)

-

Fatty acid-free BSA

-

Serum-free cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes and conical tubes

-

Water bath or heating block

-

Sterile filters (0.22 µm)

Protocol:

-

Prepare a stock solution of stearic acid: Dissolve stearic acid in 100% ethanol to make a concentrated stock solution (e.g., 500 mM). Heat the solution at 70°C to ensure complete dissolution.

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10%). Incubate this solution at 37°C.

-

Complex stearic acid with BSA: While vortexing the BSA solution, slowly add the stearic acid stock solution to achieve the desired final concentration and molar ratio (a common ratio is 3:1 to 6:1 stearic acid to BSA).

-

Incubate for complexation: Incubate the mixture in a water bath at 55°C for 15-30 minutes with intermittent vortexing to facilitate the binding of stearic acid to BSA.

-

Prepare a BSA control: Prepare a control solution by adding an equivalent volume of 100% ethanol to the BSA solution without the stearic acid.

-

Sterilization and Storage: Sterilize the stearic acid-BSA complex and the BSA control solution by passing them through a 0.22 µm filter. Store the solutions at -20°C for long-term use. Before treating cells, thaw the solutions and incubate at 55°C for 15 minutes.

Cell Viability and Apoptosis Assay following Stearic Acid Treatment

Materials:

-

Cells of interest plated in 96-well or 12-well plates

-

Stearic acid-BSA complex and BSA control

-

Cell proliferation reagent (e.g., WST-1) or MTT

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Protocol for Cell Viability (WST-1 Assay):

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the stearic acid-BSA complex and the BSA control for the desired duration (e.g., 24 or 48 hours).

-

Add the WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the BSA control-treated cells.

Protocol for Apoptosis (Annexin V/PI Staining):

-

Seed cells in a 12-well plate and treat with stearic acid-BSA as described above.

-

After the treatment period, collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.